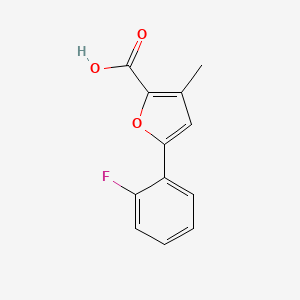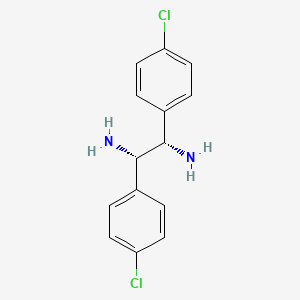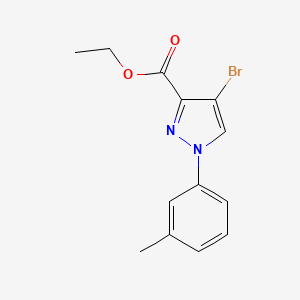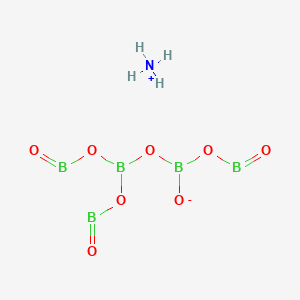
5-(2-Fluorophenyl)-3-methylfuran-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Fluorophenyl)-3-methylfuran-2-carboxylic acid is an organic compound that belongs to the class of furan carboxylic acids It is characterized by the presence of a fluorophenyl group attached to the furan ring, which imparts unique chemical properties to the molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenyl)-3-methylfuran-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 2-fluorophenyl is coupled with a halogenated furan carboxylic acid in the presence of a palladium catalyst and a base . The reaction is typically carried out in an organic solvent such as tetrahydrofuran or dimethylformamide under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Fluorophenyl)-3-methylfuran-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dicarboxylic acid derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium boroh
Propiedades
Fórmula molecular |
C12H9FO3 |
|---|---|
Peso molecular |
220.20 g/mol |
Nombre IUPAC |
5-(2-fluorophenyl)-3-methylfuran-2-carboxylic acid |
InChI |
InChI=1S/C12H9FO3/c1-7-6-10(16-11(7)12(14)15)8-4-2-3-5-9(8)13/h2-6H,1H3,(H,14,15) |
Clave InChI |
LVSBVEOJODTHQQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC(=C1)C2=CC=CC=C2F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(R)-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14768618.png)




